molecular formula C11H23N3O6S B057108 Carbocysteine lysine CAS No. 49673-81-6

Carbocysteine lysine

Cat. No. B057108
CAS RN: 49673-81-6
M. Wt: 325.38 g/mol
InChI Key: SAGXGPWVLUSDSQ-RVZXSAGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbocysteine lysine is a dipeptide . It is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . Carbocysteine is available as an oral preparation both, as SCMC and its lysine salt (SCMC-Lys). The lysine group is cleaved on gastric absorption to form the active drug SCMC .


Molecular Structure Analysis

Carbocysteine lysine has a molecular formula of C11H21N3O5S . The lysine group is cleaved on gastric absorption to form the

Scientific Research Applications

  • Antioxidant and Anti-Inflammatory Properties : SCMC-Lys acts as a selective scavenger of reactive oxygen intermediates (ROIs), playing a role in reducing oxidative stress and inflammation. It protects against the inactivation of alpha1-antitrypsin, a key serum protease inhibitor, and reduces interleukin-8 production, which is crucial in inflammatory diseases (Brandolini et al., 2003).

  • Chronic Obstructive Pulmonary Disease (COPD) : In acute exacerbation of COPD, SCMC-Lys has shown clinical efficacy in improving symptoms and reducing systemic inflammatory reaction. Its use as an add-on to standard therapy in COPD resulted in symptom improvement and reduced C-reactive protein levels (Сергей Николаевич Авдеев et al., 2012).

  • Prevention of Acute Exacerbations in Chronic Obstructive Bronchitis : Continuous administration of SCMC-Lys has been found effective in preventing acute exacerbations in patients with chronic obstructive bronchitis. It also demonstrated a significant reduction in antibiotic consumption during the trial period (Allegra et al., 1996).

  • Airway Inflammation and Hyperresponsiveness : SCMC-Lys can reduce neutrophil infiltration and inhibit formation of pleural exudate in experimentally-induced airway inflammation models. It also mitigates cigarette-smoke-induced inflammation and hyperreactivity in the airways, suggesting its potential in treating inflammatory lung diseases (Asti et al., 1995).

  • Protection of Respiratory Cells During Oxidative Stress : SCMC-Lys stimulates glutathione efflux from respiratory cells and protects against oxidative stress-induced inhibition of glutathione and chloride currents. This suggests a protective function during oxidative stress, potentially reducing the ROS-mediated inflammatory response (Garavaglia et al., 2008).

  • Exudative Otitis Media in Children with Chronic Adenoiditis : Carbocysteine lysine salt has been shown to be effective in the treatment of exudative otitis media in children with chronic adenoiditis, accelerating the resolution of symptoms when used in combination with other treatments (Karpova et al., 2014).

  • Cystic Fibrosis Management : SCMC-Lys was compared with ambroxol hydrochloride in the management of respiratory impairment in cystic fibrosis patients, showing significant improvement in chest sound score and expectorate viscosity. It also affected blood gas parameters and improved the Shwachmann index in patients (Caramia et al., 1995).

  • Reduction in COPD Exacerbations : Long-term administration of carbocysteine lysine salt was effective in reducing the number and rate of exacerbations in COPD patients, independently of the use of inhaled steroids (Paone et al., 2019).

properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGXGPWVLUSDSQ-RVZXSAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964336
Record name S-(Carboxymethyl)cysteine--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbocysteine lysine

CAS RN

49673-81-6
Record name L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49673-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049673816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(Carboxymethyl)cysteine--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOCYSTEINE LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Y95PXXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbocysteine lysine
Reactant of Route 2
Reactant of Route 2
Carbocysteine lysine
Reactant of Route 3
Carbocysteine lysine
Reactant of Route 4
Reactant of Route 4
Carbocysteine lysine
Reactant of Route 5
Reactant of Route 5
Carbocysteine lysine
Reactant of Route 6
Reactant of Route 6
Carbocysteine lysine

Citations

For This Compound
347
Citations
GE Carpagnano, O Resta, MP Foschino-Barbaro… - European journal of …, 2004 - Elsevier
Chronic obstructive pulmonary disease (COPD) is characterized by an airways inflammation and by an enhanced generation of reactive oxygen species. The aim of our study was to …
Number of citations: 143 www.sciencedirect.com
L Allegra, CI Cordaro, C Grassi - Respiration, 1996 - karger.com
Prevention of Acute Exacerbations of Chronic Obstructive Bronchitis with Carbocysteine Lysine … Abstract Carbocysteine lysine salt The efficacy and safety of carbocysteine lysine salt …
Number of citations: 104 karger.com
C Asti, G Melillo, GF Caselli, L Daffonchio… - Pharmacological …, 1995 - Elsevier
We investigated the possible effects of the mucoactive drug Carbocysteine lysine salt monohydrate (CLS.H 2 O) on experimentally-induced airway inflammation and …
Number of citations: 47 www.sciencedirect.com
G Caramia, R Gagliardini, E Ruffini… - Journal of …, 1995 - journals.sagepub.com
The effectiveness of carbocysteine lysine salt monohydrate (SCMC-Lys) and ambroxol hydrochloride (ABX) in the management of respiratory impairment was compared in a single-blind…
Number of citations: 19 journals.sagepub.com
PC Braga, L Allegra, C Rampoldi, A Ornaghi, G Beghi - Respiration, 1990 - karger.com
… of 2.7 g (sachet) of carbocysteine-lysine (evening meal), and on the 4th and 8th days after the end of treatment versus placebo. In the group treated with carbocysteine-lysine, there were …
Number of citations: 57 karger.com
G Paone, L Lanata, F Saibene, S Toti… - European Review for …, 2019 - europeanreview.org
… In our study, we used carbocysteine lysine salt at a dosage of 2.7 g/day for 12 months; our results demonstrated that the regular use of carbocysteine lysine salt was effective into …
Number of citations: 4 europeanreview.org
G Meyer, S Doppierio, L Daffonchio, D Cremaschi - FEBS letters, 1997 - Elsevier
S-Carbocysteine-lysine salt monohydrate (S-CMC-Lys) has been shown to open a Cl − channel in the trachea, thus aiding fluid secretion. The aim of this study was to characterize the …
Number of citations: 13 www.sciencedirect.com
F Saibene, G Paone, L Lanata, RD Colli, G Puglisi - Chest, 2016 - journal.chestnet.org
… Carbocysteine lysine salt (CLS) is a mucoactive drug with mucoregulatory, anti-inflammatory, antioxidative effects and could also restore steroid sensitivity, offering promise for treatment…
Number of citations: 0 journal.chestnet.org
A Macciò, C Madeddu, F Panzone… - Expert opinion on …, 2009 - Taylor & Francis
… compounds (including carbocysteine lysine salt 2.7 g/day … cysteine-derivative compound, carbocysteine lysine salt, in a … combination regimen including carbocysteine lysine salt 2.7 g…
Number of citations: 79 www.tandfonline.com
A Esposito, MR Valentino, D Bruzzese… - Pulmonary …, 2016 - Elsevier
… Enrolled patients were treated with daily administration of 2.7 g/day carbocysteine lysine salt equivalent to 1.5 g/day carbocysteine (1 packet of granules for oral solution/day). The …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.